Cas no 1186608-83-2 (3-bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine)

3-Bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with bromo and nitro functional groups. This structure makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of biologically active molecules. The bromo substituent enhances reactivity for further functionalization via cross-coupling reactions, while the nitro group offers additional sites for chemical modification. Its well-defined reactivity profile and stability under standard conditions make it suitable for use in medicinal chemistry and material science applications. The compound’s purity and consistent performance ensure reliability in synthetic workflows.
3-bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine structure
1186608-83-2 structure
Product Name:3-bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine
CAS No:1186608-83-2
MF:C6H3BrN4O2
MW:243.017619371414
MDL:MFCD26227355
CID:1025794
PubChem ID:57345808
Update Time:2025-11-05

3-bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine
    • 3-bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine
    • 3-BroMo-5-nitro-1H-pyrazo...
    • DB-366257
    • SY111824
    • DS-1345
    • 3-Bromo-5-nitropyrazolo[3,4-b]pyridine
    • AKOS015920177
    • DTXSID20720955
    • SCHEMBL1496184
    • MFCD13193610
    • A893059
    • 1186608-83-2
    • PB11080
    • KUKTUBBDMTVCMV-UHFFFAOYSA-N
    • 1H-Pyrazolo[3,4-b]pyridine, 3-bromo-5-nitro-
    • CS-0044890
    • MDL: MFCD26227355
    • Inchi: 1S/C6H3BrN4O2/c7-5-4-1-3(11(12)13)2-8-6(4)10-9-5/h1-2H,(H,8,9,10)
    • InChI Key: KUKTUBBDMTVCMV-UHFFFAOYSA-N
    • SMILES: BrC1=C2C=C(C=NC2=NN1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 241.94400
  • Monoisotopic Mass: 241.94394g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 87.4Ų

Experimental Properties

  • PSA: 87.39000
  • LogP: 2.15180

3-bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine Security Information

3-bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine Suppliers

Amadis Chemical Company Limited
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(CAS:1186608-83-2)3-bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine
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Purity:99%
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Additional information on 3-bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine

Introduction to 3-Bromo-5-Nitro-2H-Pyrazolo[3,4-b]Pyridine (CAS No. 1186608-83-2)

3-Bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine (CAS No. 1186608-83-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazolopyridines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 3-bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine make it an attractive candidate for the development of novel drugs and chemical probes.

The chemical structure of 3-bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine consists of a pyrazolopyridine core with a bromo substituent at the 3-position and a nitro group at the 5-position. These functional groups play crucial roles in determining the compound's reactivity and biological properties. The bromo substituent can participate in various chemical reactions, such as nucleophilic substitution and cross-coupling reactions, making it a valuable intermediate in synthetic chemistry. The nitro group, on the other hand, imparts strong electron-withdrawing properties, which can influence the compound's electronic structure and reactivity.

In recent years, there has been a growing interest in the biological activities of pyrazolopyridines, particularly their potential as inhibitors of various enzymes and receptors. Studies have shown that 3-bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine exhibits significant inhibitory activity against specific kinases, such as cyclin-dependent kinases (CDKs) and protein kinase C (PKC). These kinases are involved in various cellular processes, including cell cycle regulation and signal transduction pathways. By targeting these kinases, 3-bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine has the potential to be developed into therapeutic agents for treating diseases such as cancer and neurodegenerative disorders.

The pharmacological properties of 3-bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine have also been explored in preclinical studies. Research has demonstrated that this compound possesses good solubility and permeability characteristics, which are essential for its absorption and distribution in biological systems. Additionally, it has shown promising results in terms of its selectivity and potency against target enzymes, with minimal off-target effects. These findings suggest that 3-bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine could be a valuable lead compound for further optimization and development into drug candidates.

The synthetic accessibility of 3-bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine is another factor that contributes to its appeal in pharmaceutical research. Various synthetic routes have been developed to prepare this compound efficiently and cost-effectively. One common approach involves the condensation of 5-amino-1H-pyrazole with an appropriate nitrile or amide derivative, followed by bromination and nitration steps. These synthetic methods allow for the facile introduction of different substituents at various positions on the pyrazolopyridine core, enabling the synthesis of structurally diverse analogs for biological evaluation.

Beyond its potential as a therapeutic agent, 3-bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine has also found applications as a chemical probe in academic research. Chemical probes are small molecules that can be used to study the function of specific proteins or pathways in cells. By using 3-bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine as a tool compound, researchers can gain insights into the mechanisms underlying various biological processes and disease states. This information can then be used to guide the design of more effective therapeutic interventions.

In conclusion, 3-Bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine (CAS No. 1186608-83-2) is a multifaceted compound with significant potential in both medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development into novel drugs or chemical probes. As research in this area continues to advance, it is likely that new applications and insights will emerge, further highlighting the importance of this compound in the scientific community.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1186608-83-2)3-bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine
A893059
Purity:99%/99%/99%/99%
Quantity:5.0g/10.0g/25.0g/50.0g
Price ($):313.0/622.0/1252.0/2041.0
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